Atovaquone - 137732-39-9

Atovaquone

Catalog Number: EVT-1477977
CAS Number: 137732-39-9
Molecular Formula: C22H19ClO3
Molecular Weight: 366.85
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atovaquone is a synthetic hydroxynaphthoquinone, classified as an antiparasitic and antipneumocystic agent. [] It is commonly used in scientific research to investigate its potential applications as an antimicrobial agent against a wide range of pathogens, including parasites, fungi, and bacteria. []

Synthesis Analysis

Atovaquone can be synthesized through a multi-step process involving the condensation of 2-chloro-1,4-naphthoquinone with 4-chlorobenzyl chloride, followed by hydrolysis and oxidation. []

Molecular Structure Analysis

Atovaquone's molecular formula is C22H19ClO3, and its IUPAC name is trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4- naphthoquinone. [] Its structure consists of a hydroxynaphthoquinone ring linked to a chlorophenylcyclohexyl moiety. []

Mechanism of Action

Atovaquone exerts its antimicrobial activity by inhibiting the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain of various pathogens. [, ] This inhibition disrupts the mitochondrial membrane potential, leading to a decline in ATP production and ultimately causing cell death. [, ]

Selective Toxicity

Atovaquone exhibits selective toxicity towards parasites and fungi, sparing mammalian cells due to structural differences in the cytochrome bc1 complex. [] The presence of a phenylalanine residue at position 275 of cytochrome b in bovine bc1 complex, as opposed to leucine in the yeast enzyme, is believed to contribute to the differential sensitivity of these two species to atovaquone. []

Synergistic Effects

Atovaquone demonstrates synergistic effects when combined with other antimicrobial agents, such as proguanil (in the case of malaria) or 5-fluoroorotate (in the case of Plasmodium falciparum). [, ] These synergistic interactions enhance the efficacy of atovaquone by targeting different pathways or reducing the frequency of drug resistance. [, ]

Physical and Chemical Properties Analysis

Malaria Research

Atovaquone, often in combination with proguanil, is widely studied for the treatment and prophylaxis of malaria caused by Plasmodium falciparum. [, ] Studies have shown its efficacy against multidrug-resistant strains and its ability to inhibit parasite transmission by Anopheles mosquitoes. [, , ]

Toxoplasmosis Research

Atovaquone has demonstrated in vitro and in vivo activity against Toxoplasma gondii, particularly in combination with other antiparasitic drugs. [, , ] Atovaquone nanosuspensions have shown promise in improving the drug's bioavailability and efficacy in treating reactivated toxoplasmic encephalitis in murine models. [, ]

Antifungal Research

Atovaquone has exhibited antifungal activity against Aspergillus and Fusarium species, both in vitro and in murine models of fungal keratitis. [] Its mechanism of action involves disrupting zinc homeostasis, reducing vacuolar acidification, and impairing mitochondrial function in fungal cells. []

Anticancer Research

Emerging research suggests potential anticancer effects of atovaquone, particularly in hematological malignancies like acute myeloid leukemia (AML). [, ] Atovaquone has been shown to inhibit STAT3 signaling, suppress oxidative phosphorylation in AML cells, and induce apoptosis in patient-derived xenograft models. [, ]

Applications

Further research is needed to explore the therapeutic potential of atovaquone in other infectious diseases and cancers. [, ] Clinical trials evaluating the efficacy of atovaquone in treating conditions like leishmaniasis, fungal infections, and solid tumors are warranted.

Personalized Treatment Strategies

Developing personalized treatment strategies that account for individual variations in atovaquone absorption and metabolism could optimize treatment outcomes. [] Therapeutic drug monitoring might play a role in identifying patients requiring dose adjustments or alternative treatment regimens.

References:1. [] "Lengthy Antimalarial Activity of Atovaquone in Human Plasma following Atovaquone-Proguanil Administration"2. [] "Alternative Oxidase Inhibitors Potentiate the Activity of Atovaquone against Plasmodium falciparum"3. [] "Atovaquone for treatment of COVID-19: A prospective randomized, double-blind, placebo-controlled clinical trial"4. [] "[Effects of atovaquone and astragalus combination on the treatment and IL-2, IL-12, IFN-γ levels on mouse models of acute toxoplasmosis]."5. [] "Atovaquone is active against AML by upregulating the integrated stress pathway and suppressing oxidative phosphorylation."6. [] "Atovaquone Impairs Growth of Aspergillus and Fusarium Keratitis Isolates by Modulating Mitochondrial Function and Zinc Homeostasis"7. [] "Atovaquone and proguanil hydrochloride: a review of nonclinical studies."8. [] "Plasma concentrations of atovaquone given to immunocompromised patients to prevent Pneumocystis jirovecii"9. [] "Molecular Basis for Atovaquone Binding to the Cytochrome bc1 Complex*"10. [] "Recent Advances in the Management of AIDS-related Opportunistic Infections"11. [] "Resistance mutations reveal the atovaquone‐binding domain of cytochrome b in malaria parasites"12. [] "In vitro activity of atovaquone against Leishmania chagasi promastigotes"13. [] "Fitness of P. berghei carrying atovaquone-resistance mutations in the mitochondrial DNA"14. [] "Efficacy and safety of atovaquone/proguanil compared with mefloquine for treatment of acute Plasmodium falciparum malaria in Thailand."15. [] "In vitro and in vivo activities of the hydroxynaphthoquinone atovaquone alone or combined with pyrimethamine, sulfadiazine, clarithromycin, or minocycline against Toxoplasma gondii"16. [] "Atovaquone: A Review with Emphasis on its Role in the Treatment of Pneumocystis Carinii Pneumonia"17. [] "Frequency of drug resistance in Plasmodium falciparum: a nonsynergistic combination of 5-fluoroorotate and atovaquone suppresses in vitro resistance"18. [] "Atovaquone: a new antipneumocystis agent."19. [] "Transmissibility of clinically relevant atovaquone-resistant Plasmodium falciparum by anopheline mosquitoes"20. [] "Targeting mitochondria by anthelmintic drug atovaquone sensitizes renal cell carcinoma to chemotherapy and immunotherapy"21. [] "Atovaquone suspension for treatment of Pneumocystis carinii pneumonia in HIV-infected patients"22. [] "Atovaquone exposure and Pneumocystis jirovecii cytochrome b mutations: French data and review of the literature."23. [] "Atovaquone Nanosuspensions Show Excellent Therapeutic Effect in a New Murine Model of Reactivated Toxoplasmosis"24. [] "Atovaquone Maintenance Therapy Prevents Reactivation of Toxoplasmic Encephalitis in a Murine Model of Reactivated Toxoplasmosis"25. [] "Repurposing Atovaquone as a Therapeutic against Acute Myeloid Leukemia (AML): Combination with Conventional Chemotherapy Is Feasible and Well Tolerated"

Future Directions

Overcoming Drug Resistance

Further investigations are needed to understand and circumvent the emergence of atovaquone resistance in various pathogens. This could involve identifying novel drug targets, developing new drug formulations with improved bioavailability, or exploring synergistic combinations with other antimicrobial agents. [, ]

Proguanil

Compound Description: Proguanil is an antimalarial drug that acts as a dihydrofolate reductase inhibitor. It is often used in combination with atovaquone in the drug Malarone. While proguanil itself has weak antimalarial activity, its efficacy relies on its active metabolite, cycloguanil. []

Cycloguanil

Compound Description: Cycloguanil is the active metabolite of proguanil. It is a potent dihydrofolate reductase inhibitor that disrupts the folate metabolic pathway in malaria parasites, leading to their death. []

Relevance: While not structurally similar to atovaquone, cycloguanil plays a crucial role in enhancing atovaquone's efficacy. [, ] Atovaquone and cycloguanil target different metabolic pathways in the parasite, leading to a synergistic effect that improves treatment outcomes and reduces the risk of resistance development. [, ]

Salicylhydroxamic Acid

Compound Description: Salicylhydroxamic acid is a known inhibitor of the alternative oxidase pathway, a secondary respiratory pathway found in some organisms, including the malaria parasite. []

Relevance: Though structurally different from atovaquone, salicylhydroxamic acid was found to potentiate atovaquone's activity against Plasmodium falciparum. [] This suggests that inhibiting both the cytochrome bc1 complex (targeted by atovaquone) and the alternative oxidase pathway can enhance antimalarial efficacy. []

Propyl Gallate

Compound Description: Propyl gallate is another inhibitor of the alternative oxidase pathway. [] It is often used as an antioxidant in food and cosmetics.

Relevance: Similar to salicylhydroxamic acid, propyl gallate was also found to potentiate the activity of atovaquone against Plasmodium falciparum in vitro, highlighting the potential of dual inhibition of the parasite's respiratory pathways. []

Stigmatellin

Compound Description: Stigmatellin is a potent inhibitor of the cytochrome bc1 complex, specifically binding to the ubiquinol oxidation pocket (Qo site) of the complex. []

Relevance: While not structurally similar to atovaquone, stigmatellin is relevant because both compounds target the cytochrome bc1 complex. [, ] Stigmatellin is used as a tool to study the binding site of atovaquone and understand the mechanism of resistance. Research suggests that mutations in the Qo site of the cytochrome b gene can confer resistance to both atovaquone and stigmatellin. []

5-Fluoroorotate

Compound Description: 5-Fluoroorotate is an inhibitor of pyrimidine biosynthesis, a metabolic pathway crucial for DNA and RNA synthesis. []

Relevance: Although structurally different from atovaquone, 5-fluoroorotate was investigated for its potential to suppress the development of drug resistance in Plasmodium falciparum when used in combination with atovaquone. [] While the combination showed enhanced efficacy, it was determined that the two drugs do not act synergistically but rather by reducing the frequency of drug resistance. []

Properties

CAS Number

137732-39-9

Product Name

Atovaquone

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione

Molecular Formula

C22H19ClO3

Molecular Weight

366.85

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2

SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Synonyms

cis-Atovaquone; 1,4-Naphthalenedione,2-[cis-4-(4-chlorophenyl)cyclohexyl]-3- hydroxy-; Atovaquone Related Compound A; cis-2-[4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.